3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core.
Properties
IUPAC Name |
3-(6-morpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c18-12(19)4-3-10-14-13-9-1-2-11(15-17(9)10)16-5-7-20-8-6-16/h1-2H,3-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQIXLWGHPJKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=NN=C3CCC(=O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is formed by cyclization of the triazole intermediate with a suitable dicarbonyl compound.
Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the pyridazine intermediate with morpholine under reflux conditions.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Condensation: Condensation reactions can lead to the formation of larger molecules by combining two or more smaller molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines or alcohols.
Condensation: Common reagents include acids, bases, and dehydrating agents such as sulfuric acid or phosphorus pentoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action depends on the specific biological context and the targets involved.
Comparison with Similar Compounds
Substituent Variations at Position 6
The substituent at position 6 significantly influences physicochemical properties and biological interactions:
*Calculated based on molecular formula (C₁₁H₁₄N₄O₃).
Key Observations :
- Morpholino vs. Chloro derivatives are often intermediates for nucleophilic substitution reactions .
- Methoxy vs. Morpholino: Methoxy is smaller and less polar, favoring lipophilicity, while morpholino’s cyclic ether and amine groups enhance hydrogen-bonding capacity .
Functional Group Variations at Position 3
The propanoic acid group at position 3 is conserved in most analogs, but chain length modifications exist:
Key Observations :
- Propanoic acid optimizes the balance between solubility (via ionization) and passive diffusion, whereas longer chains (e.g., butanoic acid) may hinder cellular uptake .
Biological Activity
3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15N5O
- Molecular Weight : 241.28 g/mol
- CAS Number : 901864-93-5
- Structural Features : The compound features a morpholine ring and a triazolo[4,3-b]pyridazine moiety, contributing to its diverse biological activity.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of derivatives of triazolo[4,3-b]pyridazine, including this compound. Notably:
- Cytotoxicity : Compounds related to this structure have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated mean growth inhibition percentages (GI%) ranging from 29.08% to 55.84% across different tumor cell types .
- Mechanism of Action : The compound has been observed to induce cell cycle arrest and apoptosis in cancer cells. Specifically, it was found that compound 4g (a close derivative) caused MCF-7 breast cancer cells to arrest at the S phase and increased apoptosis rates significantly compared to controls .
Enzyme Inhibition
The compound exhibits dual inhibition against critical enzymes involved in cancer progression:
- c-Met and Pim-1 Kinases : These kinases play essential roles in tumor growth and survival. The compound has shown IC50 values of 0.163 μM for c-Met and 0.283 μM for Pim-1, indicating potent inhibitory activity .
Study Overview
A recent study synthesized a series of triazolo[4,3-b]pyridazine derivatives and evaluated their biological activities. The findings indicated that these compounds could serve as promising leads for anticancer drug development due to their ability to target specific enzymatic pathways involved in cancer progression .
Table of Biological Activities
| Compound | Activity Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4g | c-Met Inhibition | 0.163 | Competitive inhibition at ATP-binding site |
| 4g | Pim-1 Inhibition | 0.283 | Competitive inhibition at ATP-binding site |
| 4a | Antiproliferative | - | Induces apoptosis and cell cycle arrest |
Pharmacokinetics and Drug-Likeness
The pharmacokinetic properties of the compound suggest favorable absorption and distribution characteristics. Molecular docking studies indicate that it maintains a suitable binding profile with target enzymes, enhancing its potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
